molecular formula C6H9IO2 B14211641 (1S,2R)-3-iodocyclohex-3-ene-1,2-diol CAS No. 828295-40-5

(1S,2R)-3-iodocyclohex-3-ene-1,2-diol

Cat. No.: B14211641
CAS No.: 828295-40-5
M. Wt: 240.04 g/mol
InChI Key: INYNZJTUZXUATK-WDSKDSINSA-N
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Description

(1S,2R)-3-iodocyclohex-3-ene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes an iodine atom and two hydroxyl groups attached to a cyclohexene ring. The specific configuration of the stereocenters (1S,2R) plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-3-iodocyclohex-3-ene-1,2-diol typically involves the iodination of cyclohexene derivatives followed by dihydroxylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the cyclohexene ring. Subsequent dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure the formation of the diol with the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and dihydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-3-iodocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Cyclohexene diols

    Substitution: Azides, nitriles

Scientific Research Applications

(1S,2R)-3-iodocyclohex-3-ene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-3-iodocyclohex-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The iodine atom and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the compound within the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-3-iodocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry and the presence of both an iodine atom and two hydroxyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

828295-40-5

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

(1S,2R)-3-iodocyclohex-3-ene-1,2-diol

InChI

InChI=1S/C6H9IO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6-/m0/s1

InChI Key

INYNZJTUZXUATK-WDSKDSINSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C(=C1)I)O)O

Canonical SMILES

C1CC(C(C(=C1)I)O)O

Origin of Product

United States

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